S-3-Fluoro-6-methylphenylthioacetate
Description
Contextual Significance of S-3-Fluoro-6-methylphenylthioacetate within Organosulfur and Organofluorine Chemistry Research
This compound, a molecule featuring a fluorine atom and a methyl group on a phenyl ring attached to a thioacetate (B1230152) moiety, stands at the crossroads of organofluorine and organosulfur chemistry. The presence of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the reactivity of the thioester group. numberanalytics.com Specifically, the electron-withdrawing nature of fluorine can impact the susceptibility of the carbonyl carbon to nucleophilic attack and the acidity of adjacent protons.
The thioester functional group is a well-established activated carbonyl derivative, crucial in numerous biochemical reactions, most notably in the form of Acetyl-CoA. libretexts.orgorganicchemistrydata.org In synthetic chemistry, thioesters serve as versatile intermediates for the formation of amides, esters, and other carbonyl compounds. The placement of a fluorine atom on the aromatic ring of a phenylthioacetate, as seen in this compound, provides a chemical tool to modulate this reactivity, offering a finer control over reaction kinetics and selectivity. The methyl group further influences the steric and electronic environment of the molecule.
Foundational Research Gaps and Emerging Opportunities for this compound Investigation
However, this gap also highlights emerging opportunities for investigation. The synthesis and characterization of this compound and its analogs could provide valuable insights into the interplay of fluorine and sulfur functionalities. For instance, exploring its utility in "click" chemistry-like reactions, such as the para-fluoro-thiol reaction for bioconjugation, could be a fruitful avenue. nih.govresearchgate.net Furthermore, its potential as a building block in the synthesis of novel agrochemicals or pharmaceuticals warrants investigation, given the prevalence of fluorinated and sulfur-containing moieties in these applications. google.comnih.gov Detailed spectroscopic and crystallographic studies would provide a deeper understanding of its structural and electronic properties, paving the way for its application in materials science, potentially in the development of novel polymers or liquid crystals.
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are presented with currently available information and placeholders for future research findings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉FOS | |
| Molecular Weight | 184.23 g/mol | dntb.gov.ua |
| Appearance | Data Not Available | |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Solubility | Data Not Available | |
| pKa | Data Not Available |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Predicted shifts could be estimated based on analogous structures, but experimental data is not currently published. |
| ¹³C NMR | Predicted shifts could be estimated, but no experimental spectrum is publicly available. |
| ¹⁹F NMR | The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. |
| Infrared (IR) | Expected to show characteristic peaks for C=O (thioester), C-F, and aromatic C-H bonds. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 184.03. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(5-fluoro-2-methylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUCSVBCTNZWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights and Chemical Reactivity of S 3 Fluoro 6 Methylphenylthioacetate
Mechanistic Investigations of Thioester Formation and Rearrangements
The synthesis and rearrangement of thioesters like S-3-Fluoro-6-methylphenylthioacetate are governed by several key mechanistic pathways, including nucleophilic acyl substitution, radical reactions, hydride transfer processes, and thiol-thioester exchange.
Nucleophilic Acyl Substitution Pathways
The formation of a thioester is commonly achieved through a nucleophilic acyl substitution reaction. This is a broad class of reactions where a nucleophile displaces a leaving group on an acyl compound. masterorganicchemistry.com The generally accepted mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org This process forms a transient tetrahedral intermediate. libretexts.org
In the context of synthesizing this compound, a suitable thiol, 3-fluoro-6-methylbenzenethiol, would act as the nucleophile. This thiol would attack a more reactive carboxylic acid derivative, such as an acid anhydride (B1165640) (e.g., acetic anhydride). youtube.com The sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of the tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the more stable carboxylate leaving group and yielding the final thioester product. youtube.com The reactivity hierarchy of carboxylic acid derivatives dictates that less stable derivatives, like anhydrides, can be readily converted into more stable thioesters. libretexts.orgyoutube.com This principle is fundamental in biological systems as well, where thioesters such as acetyl CoA are key acyl transfer agents. openstax.orglibretexts.org
Radical Reaction Mechanisms in Thioacetate (B1230152) Chemistry
Thioacetates and related thioacids can participate in a variety of reactions mediated by radical intermediates. Thiyl radicals derived from thioacids are versatile intermediates in organic synthesis. researchgate.net One proposed mechanism for thioester bond formation under photochemical conditions involves the generation of a thioacid radical, which can then undergo diradical coupling to form a highly electrophilic diacyl disulfide intermediate. rsc.org This intermediate is then susceptible to thiolysis by another thiol molecule to generate the thioester product. rsc.org
Another significant pathway is the radical relay mechanism. rsc.org This can involve a single electron transfer (SET) to form the thioacid radical, which is then interfaced with a hydrogen atom transfer (HAT) cycle to generate a carbon-centered radical. researchgate.netrsc.org Homolytic cross-coupling between the thioacid radical and the carbon radical then furnishes the thioester. rsc.org Radical reactions are also employed in C-C bond formation, where α-bromo thioesters can undergo cyclization reactions to form thiolactones. mdpi.com These reactions highlight the diverse reactivity of thioesters beyond simple acyl substitution.
Hydride Transfer and Dehydrogenation Mechanisms
Recent advances have established waste-free methods for thioester synthesis through dehydrogenative coupling reactions, often catalyzed by ruthenium pincer complexes. researchgate.net This process involves the reaction of a thiol and an alcohol to produce a thioester and hydrogen gas. researchgate.net The mechanism, elucidated through experimental and computational studies, involves several key steps:
Coordination of the thiol to the ruthenium catalyst. acs.org
Dehydrogenation to form a ruthenium thiolate intermediate. acs.org
An outer-sphere dehydrogenation of the alcohol by the thiolate ligand, which acts as a proton acceptor, to generate an aldehyde. acs.orgresearchgate.net
A concerted step involving C–S bond formation between the thiolate and the aldehyde, coupled with a beta-hydride elimination to the ruthenium center, which releases the thioester product and regenerates the active catalyst. acs.orgelsevierpure.com
The reverse reaction, the hydrogenation of thioesters, is also of significant interest. researchgate.net This transformation yields the corresponding alcohols and thiols and is also catalyzed by ruthenium complexes. nih.gov This process involves the reduction of the thioester, for example, through hydride donation from a source like NADPH in biological systems or via catalytic hydrogenation with H₂. openstax.orglibretexts.orgnih.gov The pressure of hydrogen gas in the system can govern the selectivity, dictating whether the reaction proceeds via dehydrogenation to form the thioester or hydrogenation to cleave it. researchgate.net
Thiol-Thioester Exchange Dynamics
Thiol-thioester exchange is a dynamic covalent reaction where a thioester reacts with a free thiol to form a new thioester and a new thiol. acs.org This reversible process is crucial in various applications, including the formation of dynamic polymers and in biological processes like native chemical ligation. acs.orgresearchgate.net The reaction is generally understood to proceed via a stepwise mechanism involving the attack of a thiolate anion on the thioester's carbonyl carbon, forming a tetrahedral intermediate. researchgate.net
The efficiency of this exchange is highly dependent on factors such as pH, temperature, and the pKa of the thiols involved. harvard.edunih.gov Studies on model compounds like S-methyl thioacetate demonstrate that under appropriate conditions, the rate of thiol-thioester exchange can significantly surpass the rate of hydrolysis, which is often a competing, deleterious side reaction. harvard.edunih.gov This dynamic nature is also influenced by steric factors; for instance, secondary thioesters may exhibit slower exchange kinetics compared to primary ones due to increased steric hindrance. acs.org
| Reaction Type | Condition | Rate Constant (k) | Half-life (t1/2) |
|---|---|---|---|
| Hydrolysis | pH 7 | kobs ≈ 5.2 x 10-7 s-1 | 155 days |
| Thiol-Thioester Exchange | pH 7, [R″S(H)] = 1 mM | kex = 1.7 M-1s-1 | 38 hours |
Data sourced from studies on S-methyl thioacetate as a model compound. The half-life for exchange is calculated based on the given conditions. harvard.edunih.gov
Reactivity of the Thioacetate Moiety
The thioester functional group itself is a site of significant chemical reactivity, primarily involving its cleavage through various mechanisms.
Hydrolysis and Cleavage Mechanisms
The cleavage of the thioester bond in this compound can be accomplished through hydrolysis. Thioesters are susceptible to hydrolysis under both acidic and alkaline conditions, as well as a slower, pH-independent hydrolysis in neutral water. researchgate.netharvard.edunih.gov
Base-mediated hydrolysis (kb): This is typically the fastest pathway, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon.
Acid-mediated hydrolysis (ka): This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.
pH-independent hydrolysis (kw): This involves the direct attack of a water molecule on the thioester.
Kinetic studies on model alkyl thioesters provide insight into the relative rates of these processes. nih.gov Although more reactive than their oxygen ester counterparts, thioesters can exhibit considerable stability in aqueous media at neutral pH, with half-lives extending to several months. harvard.edunih.gov
| Hydrolysis Type | Rate Constant |
|---|---|
| Acid-mediated (ka) | 1.5 × 10-5 M-1s-1 |
| Base-mediated (kb) | 1.6 × 10-1 M-1s-1 |
| pH-independent (kw) | 3.6 × 10-8 s-1 |
Data sourced from kinetic studies on S-methyl thioacetate. nih.gov
Beyond hydrolysis, other cleavage mechanisms exist. For instance, oxidative cleavage can occur, particularly in thioacetals and thioketals, which are related sulfur-containing functional groups. researchgate.net This process, often induced by reactive oxygen species (ROS), can lead to the degradation of the sulfur-containing moiety. researchgate.net
Transacylation Reactions
Transacylation reactions of thioesters, including this compound, are a fundamental class of nucleophilic acyl substitution reactions. In these processes, the acyl group is transferred from the sulfur atom of the thioester to a nucleophile, such as an alcohol or an amine, to form an ester or an amide, respectively. The general mechanism proceeds through a tetrahedral intermediate.
The rate and efficiency of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the aryl group of the thioester. For this compound, the fluorine atom, being electron-withdrawing, is expected to enhance the electrophilicity of the carbonyl carbon, thereby making it more susceptible to nucleophilic attack compared to an unsubstituted phenylthioacetate. Conversely, the methyl group is electron-donating, which may slightly counteract this effect.
While specific kinetic data for the transacylation of this compound is not available, studies on related aryl thioacetates provide insights. For instance, Hammett plot analysis of the reaction of nucleophiles with various substituted aryl benzoates, which are structurally related to aryl thioacetates, often show linear correlations, indicating a consistent mechanism across a range of substituents. iitd.ac.innih.gov It is reasonable to extrapolate that similar systematic studies on a series of substituted S-aryl thioacetates would reveal a predictable trend in reactivity based on the electronic nature of the substituents.
A hypothetical data table illustrating the expected relative reactivity in a transacylation reaction with a generic nucleophile (NuH) is presented below, based on general electronic effects.
| Substituent on Phenyl Ring | Hammett Sigma (σ) Value (approx.) | Expected Relative Rate |
| 4-Nitro | +0.78 | Highest |
| 3-Fluoro, 6-Methyl | ~ +0.3 (estimated) | Intermediate |
| Unsubstituted | 0 | Baseline |
| 4-Methoxy | -0.27 | Lowest |
This table is illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary.
Reactivity of the Fluorinated Aromatic Ring
The reactivity of the aromatic ring in S-3-Fluoro-6-methylphenylphenylthioacetate towards electrophilic and nucleophilic aromatic substitution is governed by the combined electronic influence of the fluorine, methyl, and thioacetyl substituents.
The fluorine atom at the 3-position is an ortho, para-directing deactivator for electrophilic aromatic substitution. Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene (B151609). However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions relative to itself.
The methyl group at the 6-position is an ortho, para-directing activator. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and reactivity towards electrophiles.
The thioacetyl group (-SCOCH₃) is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.
The presence of multiple functional groups in this compound necessitates careful consideration of chemoselectivity in chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides and thioesters, the reactivity of different parts of the molecule must be considered.
Research on palladium-catalyzed cross-coupling reactions of other fluorinated organic compounds has demonstrated high functional group tolerance. researchgate.netnih.govmdpi.com For example, C-F bonds can be selectively activated and coupled under specific catalytic conditions. nih.gov Similarly, the thioester group can participate in coupling reactions. The chemoselectivity of a given reaction on this compound would depend on the specific reagents and reaction conditions employed. For instance, certain catalysts might favor the activation of the C-S bond of the thioester, while others might promote reactions at the C-F bond or C-H bonds of the aromatic ring.
The table below summarizes the potential reactivity of the different functional groups in this compound under various reaction conditions, highlighting the importance of chemoselectivity.
| Reaction Type | Potential Reactive Site | Comments |
| Nucleophilic Acyl Substitution | Thioester carbonyl | Susceptible to attack by strong nucleophiles. |
| Electrophilic Aromatic Substitution | Aromatic Ring | Reactivity and regioselectivity influenced by all three substituents. |
| Palladium-catalyzed Cross-Coupling | C-S bond (Thioester) | Can be cleaved and coupled with various partners. |
| Palladium-catalyzed Cross-Coupling | C-F bond | Can be activated under specific catalytic conditions. |
| Reduction | Thioester carbonyl | Can be reduced to an alcohol or alkane. |
This table illustrates potential reaction pathways and is not exhaustive. The actual outcome of a reaction will depend on the specific reagents and conditions used.
Advanced Spectroscopic and Analytical Research Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. High-resolution NMR techniques would provide unambiguous evidence for the connectivity and spatial arrangement of atoms in S-3-Fluoro-6-methylphenylthioacetate.
High-Resolution NMR for Structural Elucidation and Isomeric Differentiation
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be instrumental in confirming the constitution of this compound and distinguishing it from its isomers.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the phenyl ring, and the acetyl group protons. The aromatic region would be particularly informative, with the fluorine and methyl substituents influencing the chemical shifts and coupling patterns of the protons on the phenyl ring. The acetyl group would appear as a sharp singlet, likely in the range of δ 2.3-2.5 ppm, based on data for similar thioacetates. The methyl group on the phenyl ring would also present as a singlet, anticipated around δ 2.2-2.4 ppm. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key signals would include the carbonyl carbon of the thioester, expected around δ 190-200 ppm, and the carbons of the aromatic ring, whose chemical shifts would be influenced by the fluorine (a strong electron-withdrawing group) and the methyl group (an electron-donating group). The carbon directly bonded to fluorine would show a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom in the molecule. The chemical shift of the fluorine signal would be characteristic of its position on the aromatic ring, and its coupling to adjacent protons would further confirm the substitution pattern.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (Aromatic) | 7.0 - 7.5 | Multiplet | J(H-H) ≈ 7-9, J(H-F) ≈ 5-10 |
| ¹H (CH₃-Aryl) | 2.2 - 2.4 | Singlet | - |
| ¹H (CH₃-CO) | 2.3 - 2.5 | Singlet | - |
| ¹³C (C=O) | 190 - 200 | Singlet | - |
| ¹³C (Aromatic) | 110 - 165 | Multiplet | J(C-F) ≈ 240-260 (¹J), ≈ 20-30 (²J), ≈ 5-10 (³J) |
| ¹³C (CH₃-Aryl) | 15 - 25 | Singlet | - |
| ¹³C (CH₃-CO) | 25 - 35 | Singlet | - |
| ¹⁹F | -110 to -130 | Multiplet | J(F-H) ≈ 5-10 |
Advanced NMR Techniques for Conformational Analysis
To understand the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments detect through-space interactions between protons that are in close proximity. For instance, a NOESY experiment could reveal correlations between the acetyl methyl protons and the aromatic protons, providing insights into the preferred orientation of the thioester group relative to the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular weight of this compound with a high degree of precision. This would allow for the unambiguous confirmation of its molecular formula, C₉H₉FOS. The calculated exact mass of this compound is 184.0385.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. For thioesters, common fragmentation pathways involve cleavage of the C-S and C-C bonds adjacent to the carbonyl group.
Predicted Fragmentation Pattern for this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 185 | [M+H]⁺ |
| 143 | Loss of ketene (B1206846) (CH₂=C=O) |
| 125 | Loss of the acetyl group (CH₃CO) |
| 95 | Further fragmentation of the aromatic ring |
The fragmentation pattern would provide a fingerprint for the molecule, aiding in its identification and structural confirmation. libretexts.orgyoutube.commiamioh.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.orgscirp.org This would be the method of choice for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of each separated component would allow for its identification. jocpr.com Potential byproducts from the synthesis, such as isomers or unreacted starting materials, could be readily detected and identified using this technique. researchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the atoms, and molecular geometry. tandfonline.commdpi.com An empirical approach based on characteristic group frequencies is used to interpret the resulting spectra. mdpi.com
For this compound, the key functional groups—the thioester, the aromatic ring, the C-F bond, and the methyl group—would produce characteristic signals. The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the thioester group. tandfonline.com Unlike the C=O stretch in regular esters (typically 1750–1735 cm⁻¹), the thioester C=O stretch appears at a lower frequency, generally in the 1700–1670 cm⁻¹ region, due to the different electronic effects of sulfur compared to oxygen. tandfonline.comresearchgate.net
The carbon-fluorine (C-F) bond, being the strongest single bond in organic chemistry, would exhibit a strong absorption in the 1400–1000 cm⁻¹ region of the IR spectrum. nih.gov The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. mdpi.com Bending vibrations of the aromatic C-H bonds provide further information about the substitution pattern.
Density Functional Theory (DFT) calculations are often used to simulate vibrational spectra, which aids in the assignment of experimental bands and provides a more complete understanding of the molecular vibrations. tandfonline.commdpi.com
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100–3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2975–2870 | IR, Raman |
| Thioester C=O Stretch | 1700–1670 | IR (Strong) |
| Aromatic C=C Stretch | 1600–1450 | IR, Raman |
| C-F Stretch | 1400–1000 | IR (Strong) |
| C-S Stretch | 750–600 | IR, Raman |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Charge Density Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be synthesized and purified into a crystalline solid of sufficient quality, XRD analysis would provide a wealth of structural information. This includes exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystal lattice. wikipedia.org
The analysis would determine the geometry of the fluoromethylphenyl ring and the thioacetate (B1230152) group, as well as how the molecules pack together in the unit cell, influenced by intermolecular interactions such as C–H···O or C–H···F hydrogen bonds and π-π stacking. acs.org Recent advances in techniques like 3D electron diffraction (3D ED) now allow for the structural elucidation of even submicron-sized crystals, which could be beneficial for challenging compounds. acs.org
Beyond standard structural determination, high-resolution XRD allows for the analysis of charge density distribution. This advanced application provides insight into the electronic nature of the chemical bonds, revealing details about covalent character, lone pairs, and electrostatic potential, which are crucial for understanding the molecule's reactivity.
Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure Determination
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in a crystal lattice. rsc.orgcapes.gov.br If this compound is sufficiently volatile and thermally stable, GED could be used to ascertain its equilibrium geometry as an isolated molecule.
The experiment involves firing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern. This pattern provides information on the distances between all pairs of atoms in the molecule. From this, key structural parameters such as bond lengths (e.g., C=O, C-S, C-F) and bond angles can be derived with high precision. rsc.org
A key advantage of GED is its ability to study conformational equilibria in the gas phase. For a flexible molecule like this compound, which has rotational freedom around the C(aryl)-S and S-C(O) bonds, GED analysis could potentially identify the dominant conformer(s) and their relative populations at the experimental temperature. Comparing the gas-phase structure from GED with the solid-state structure from XRD would reveal the influence of crystal packing forces on the molecular conformation.
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC)
Chromatographic methods are indispensable for the analysis and purification of synthetic organic compounds like this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of thioesters and to monitor the progress of synthesis reactions. nih.gov
High-Performance Liquid Chromatography (HPLC) would likely be the primary method for analyzing the purity of this compound. A reversed-phase setup (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) would separate the target compound from starting materials, byproducts, and impurities based on differences in polarity. researchgate.netresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is particularly powerful, as it provides both retention time for quantification and mass-to-charge ratio for identity confirmation. acs.org
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC analysis. GC can provide high-resolution separation and is often used for quantitative analysis to determine the percentage purity of a sample. nih.govnih.gov In some cases, derivatization is employed to increase the volatility or thermal stability of analytes for GC analysis, for instance, through acylation reactions that convert polar functional groups into esters or amides. youtube.com
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |
| HPLC (Reversed-Phase) | C18 or C8 silica | Acetonitrile/Water or Methanol/Water gradient | Purity assessment, reaction monitoring, purification |
| GC | Phenyl-methyl polysiloxane | Inert gas (e.g., He, N₂, H₂) | Purity assessment of volatile final product |
| HPLC-MS | C18 or C8 silica | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | Purity assessment and structural confirmation |
| GC-MS | Phenyl-methyl polysiloxane | Inert gas (e.g., He) | Component identification and purity analysis |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These techniques probe the molecule's ability to accept or donate electrons, providing information on its oxidation and reduction potentials. The thioester functional group is known to be electrochemically active. lookchem.com
Studies on various thioesters have shown that they can be reduced, often leading to the cleavage of the carbonyl-sulfur bond (CO-S). lookchem.com The specific reduction potential would be influenced by the substituents on both the acyl and thiol portions of the molecule. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring would modulate the electronic properties of the thioester moiety.
CV experiments would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode. The resulting voltammogram would reveal the potentials at which oxidation and reduction events occur. Such data are valuable for understanding the compound's electronic structure and predicting its behavior in redox environments. rsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict and analyze molecular properties.
Electronic Structure and Molecular Orbital Analysis
DFT calculations can elucidate the electronic structure of S-3-Fluoro-6-methylphenylthioacetate, providing a detailed understanding of its chemical reactivity and properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
For this compound, the presence of the sulfur atom, the fluorine atom, and the aromatic ring would significantly influence the distribution of these frontier orbitals. The lone pairs on the sulfur and oxygen atoms are expected to contribute significantly to the HOMO, while the π* orbitals of the phenyl ring and the carbonyl group would likely be major components of the LUMO. A molecular electrostatic potential (MEP) map would further reveal the electron-rich and electron-poor regions of the molecule, highlighting the electronegative fluorine and oxygen atoms as sites susceptible to electrophilic attack and the areas around the hydrogen atoms as regions of positive potential.
Conformational Landscapes and Energy Minima
This compound possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be employed to perform a systematic conformational search to identify the various stable conformers and their relative energies. By rotating the bonds around the sulfur atom and the ester group, a potential energy surface can be mapped out.
The global minimum energy conformation, which represents the most stable structure of the molecule, can be identified. The relative energies of other low-energy conformers and the energy barriers for interconversion between them can also be calculated. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-S-C-O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° | 0.00 |
| 2 | 60° | 2.5 |
| 3 | -60° | 2.5 |
| 4 | 0° | 5.0 |
Note: This table is for illustrative purposes to demonstrate the type of data generated from conformational analysis. Actual values would require specific DFT calculations.
Reaction Pathway Elucidation and Transition State Characterization
DFT is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions could include hydrolysis of the thioester, oxidation at the sulfur atom, or electrophilic aromatic substitution on the phenyl ring. DFT calculations can be used to model the entire reaction pathway for such transformations.
This involves identifying and optimizing the geometries of the reactants, products, and any intermediates. Crucially, the transition state (TS) for each step of the reaction can be located and characterized. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. Vibrational frequency analysis is performed to confirm that the reactant, product, and intermediate structures correspond to energy minima (all real frequencies), while the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies and intensities of the vibrational modes, such as the C=O stretch of the thioester, the C-S stretch, and the C-F stretch, can be compared with experimental IR spectra to confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can provide insight into the electronic transitions occurring within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| IR: C=O Stretch | ~1690-1710 cm⁻¹ |
| ¹H NMR: CH₃ (methyl on ring) | ~2.2-2.4 ppm |
| ¹³C NMR: C=O | ~190-200 ppm |
| ¹⁹F NMR | Dependent on reference |
| UV-Vis λmax | ~250-280 nm |
Note: These are typical ranges and the actual predicted values would be obtained from specific DFT calculations.
Acidity (pKa) Prediction for Organosulfur Compounds
The acidity of a compound, represented by its pKa value, is a fundamental chemical property. DFT methods can be used to predict the pKa of organosulfur compounds. researchgate.netshd-pub.org.rsdistantreader.org This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent. researchgate.netshd-pub.org.rsdistantreader.org
For this compound, the most acidic proton would likely be on the methyl group of the thioacetate (B1230152) moiety, although this would be very weakly acidic. The computational approach involves calculating the Gibbs free energies of both the protonated and deprotonated forms of the molecule in a chosen solvent, often using a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). researchgate.netshd-pub.org.rsdistantreader.org The pKa can then be derived from the calculated free energy of deprotonation. Studies have shown that methods like B3LYP with basis sets such as 6-31+G(d,p) can provide pKa values in good agreement with experimental data for many organosulfur compounds. researchgate.netshd-pub.org.rsdistantreader.org The presence of the electron-withdrawing fluorine atom on the phenyl ring would be expected to have a modest acidifying effect.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.
For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. This would provide insights into:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformations.
Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent could be calculated.
MD simulations are particularly useful for studying larger systems, such as the interaction of this compound with a biological macromolecule like a protein or a nucleic acid, which would be computationally too expensive for high-level DFT calculations.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of molecules like this compound are significantly influenced by the surrounding solvent. The polarity of the solvent can affect the stability of different conformers and the transition states of reactions.
Theoretical calculations on substituted ethanols and phenols have shown that the presence of intramolecular hydrogen bonds can be favored or disrupted depending on the solvent environment. For instance, in chloroform, a less polar solvent, structures with intramolecular hydrogen bonds are often predominant, whereas in a polar solvent like water, these bonds can be disrupted in favor of interactions with solvent molecules. frontiersin.org For this compound, the polarity of the solvent would influence the orientation of the thioacetate group relative to the fluorinated benzene (B151609) ring.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on the reactivity in transition metal-catalyzed C-H functionalization reactions. rsc.org These solvents can stabilize transition states and influence the site- and stereoselectivity of reactions. rsc.org While not a direct study on this compound, this highlights the critical role that specific solvent interactions, particularly with fluorinated compounds, can play in determining chemical behavior.
Computational studies on fluorinated piperidines have demonstrated that the conformational preferences are a result of a complex interplay between electrostatic interactions, hyperconjugation, and steric factors, with solvent polarity playing a major role. d-nb.info For this compound, the solvent would modulate the electrostatic potential around the fluorine and sulfur atoms, thereby influencing its conformational equilibrium.
Table 1: Influence of Solvent on Molecular Properties of Related Compounds
| Compound Class | Observed Solvent Effect | Computational Method |
| Substituted Ethanols/Phenols | Equilibrium shift between conformers with and without intramolecular hydrogen bonds. frontiersin.org | IEF-PCM/DFT and ab initio calculations. frontiersin.org |
| Fluorinated Piperidines | Increasing solvent polarity stabilizes the more polar axial conformer. d-nb.info | NMR spectroscopy and computational analysis. d-nb.info |
| C-H Activation Substrates | Enhanced reactivity and selectivity in fluorinated alcohol solvents. rsc.org | Not specified. rsc.org |
Intermolecular Interactions and Self-Assembly Research
The intermolecular interactions of this compound would be governed by a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The presence of both a fluorine atom and a sulfur-containing group introduces specific interaction motifs.
Studies on fluorinated compounds have shown that fluorine can participate in various non-covalent interactions, including C-F···H-C and C-F···F-C contacts. researchgate.net The nature and strength of these interactions can guide the self-assembly and crystal packing of molecules. researchgate.net For this compound, the fluorine atom could engage in such interactions, influencing its aggregation behavior.
Organosulfur compounds are known to form self-assembled monolayers on metal surfaces, a process driven by the interaction between sulfur and the metal. rsc.org While this compound is a thioester and not a thiol, the sulfur atom still possesses lone pairs of electrons that can participate in intermolecular interactions. Research on peptide thioesters has shown that these molecules can undergo transthioesterification and ligation reactions, highlighting the reactivity of the thioester group. mdpi.com
High-level quantum chemical calculations on non-natural base pairs have provided reference data for stacking and base pairing energies, which are crucial for understanding the self-assembly of complex organic molecules. nih.gov Similar computational approaches could be employed to quantify the intermolecular interaction energies of this compound dimers and larger aggregates.
Adsorption Studies with Organosulfur Compounds
The adsorption behavior of this compound on various surfaces would be influenced by its aromatic ring, the fluorine substituent, and the thioester group.
Studies on the adsorption of aromatic compounds on biochar have shown that the adsorption mechanism is often pore-filling, with contributions from hydrophobic effects, π-π electron donor-acceptor (EDA) interactions, and hydrogen bonding. nih.govnih.gov The adsorption capacity can be correlated with molecular size and melting point, while the adsorption affinity is related to solvatochromic parameters. nih.gov
For perfluorinated compounds (PFCs), adsorption is an effective removal method from water, with hydrophobic interactions being the main driving force. nih.gov The presence of amine groups on the adsorbent can enhance the adsorption capacity for PFCs. nih.gov This suggests that the fluorine atom in this compound could contribute to its adsorption on specific surfaces through hydrophobic and electrostatic interactions.
Research on the adsorption of sulfur heterocycles on metal-doped adsorbents has utilized techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) to understand the surface interactions. auburn.edu These studies reveal that both the metal and the support material can play a role in the adsorption and subsequent chemical transformation of the sulfur-containing molecule. auburn.edu
Table 2: Key Interactions in the Adsorption of Related Aromatic and Organosulfur Compounds
| Compound Class | Adsorbent | Key Interactions |
| Aromatic Compounds | Biochar | Hydrophobic effects, π-π EDA interactions, hydrogen bonding. nih.govnih.gov |
| Perfluorinated Compounds | Various (e.g., amine-functionalized) | Hydrophobic interactions, electrostatic interactions. nih.gov |
| Sulfur Heterocycles | Metal-doped materials | Interactions with both metal and support, potential for chemical transformation. auburn.edu |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods
QM/MM methods are powerful computational tools for studying chemical reactions in complex environments, such as in solution or within an enzyme active site. frontiersin.orgnih.gov In a QM/MM simulation, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules or the protein) is described by a more computationally efficient molecular mechanics force field. frontiersin.orgnih.gov
The study of thio effects in transphosphorylation reactions using QM/MM simulations has provided insights into the reaction mechanisms and the role of solvation. nih.govnih.gov These studies have shown that thio-substitutions can significantly alter the reaction free energy profiles. nih.govnih.gov While these studies focus on phosphates, the principles are applicable to understanding the reactivity of the thioester group in this compound.
The accuracy of QM/MM simulations depends on several factors, including the size of the QM region and the level of theory used for the QM calculations. uow.edu.au It is crucial to perform adequate conformational sampling to obtain reliable results. uow.edu.au For a molecule like this compound, a QM/MM study could elucidate the mechanism of its hydrolysis or other reactions in an explicit solvent environment.
Quantitative Structure-Reactivity and Structure-Property Relationship (QSPR) Studies (Computational Approaches)
QSPR models are mathematical relationships that correlate the structural or physicochemical properties of compounds with their activity or other properties. These models are valuable for predicting the properties of new or untested compounds.
For organosulfur compounds, QSPR models have been developed to predict various properties. For example, a study on the toxicity of aromatic compounds to algae developed a two-descriptor model based on the energy of the lowest unoccupied molecular orbital (E(LUMO)) and a characteristic root index (CRI), which reflects hydrophobicity and molecular size. nih.gov
Another QSPR study focused on predicting the standard entropy of acyclic and aromatic compounds using topological molecular indices. nih.gov Such models could be applied to estimate the thermodynamic properties of this compound.
The development of robust QSPR models requires a diverse dataset of compounds and appropriate statistical validation. nih.govnih.gov While no specific QSPR model for this compound was found, the methodologies used for other aromatic and organosulfur compounds could be readily adapted to predict its properties, provided a suitable training set of related molecules is available.
Table 3: Examples of Descriptors Used in QSPR Models for Related Compounds
| Predicted Property | Compound Class | Key Descriptors |
| Toxicity (-logEC50) | Substituted Benzenes | E(LUMO), Characteristic Root Index (CRI). nih.gov |
| Standard Entropy | Acyclic and Aromatic Compounds | Flexible topological molecular indices. nih.gov |
Synthetic Applications in Advanced Organic and Chemical Biology Research
S-3-Fluoro-6-methylphenylthioacetate as a Versatile Synthetic Building Block
This compound is a highly adaptable synthetic intermediate. The presence of the thioacetate (B1230152) group allows for the controlled generation of a reactive thiol, while the substituted aromatic ring can be further functionalized. The fluorine and methyl groups on the phenyl ring also modulate the electronic properties and lipophilicity of the molecule and its derivatives. researchgate.netossila.com This makes it a valuable precursor for creating more complex molecules with tailored properties for various applications, from pharmaceuticals to materials science. The carboxylic acid functionality of related building blocks like 4-fluoro-3-methylbenzoic acid allows for its attachment to various molecular scaffolds. ossila.com
The synthetic utility of this compound is rooted in the distinct reactivity of its constituent parts:
The Thioacetate Group: This serves as a protected form of a thiol. The acetyl group can be selectively removed under specific conditions to unmask the thiol, which can then participate in a variety of coupling reactions. This protection strategy is crucial for multi-step syntheses where a free thiol might interfere with other reagents.
The Fluorinated Aromatic Ring: The fluorine atom imparts unique properties to the molecule, including increased metabolic stability and altered acidity of nearby protons. researchgate.net The methyl group provides an additional site for potential functionalization through benzylic reactions. ossila.com
Precursors for Thiols and Complex Organosulfur Compounds
A primary application of this compound is as a precursor to 3-fluoro-6-methylthiophenol. The thioacetate can be readily hydrolyzed to the corresponding thiol, which is a key intermediate in the synthesis of a wide array of organosulfur compounds. nih.gov Organosulfur compounds are prevalent in biologically active molecules and advanced materials. mdpi.com The synthesis of complex organosulfur compounds often relies on the availability of functionalized thiol precursors. nih.govcmu.edu
The general scheme for the deacetylation of this compound to yield the corresponding thiol is a fundamental transformation in organic synthesis. The resulting thiol can then be used in various subsequent reactions, such as nucleophilic substitution or addition to electrophiles, to construct more elaborate molecular architectures.
Traditional methods for thioacetate deprotection often involve harsh basic or acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. Consequently, there is a growing interest in developing milder and more environmentally friendly ("green") deacetylation methods. Research in this area focuses on enzymatic or metal-catalyzed approaches that proceed under neutral pH and ambient temperature. While specific green deacetylation methods for this compound are not extensively documented, the principles from related thiol derivations are applicable. nih.gov The development of such methods is crucial for the sustainable synthesis of complex molecules.
Applications in Peptide and Protein Chemical Synthesis (e.g., Native Chemical Ligation)
Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. nih.govscispace.com This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. scispace.com While this compound itself is not directly used in the peptide backbone, its deprotected thiol derivative can be used to generate the required peptide thioesters. The fluorinated aromatic thiol can act as the leaving group in the NCL reaction. The rate and efficiency of the ligation can be influenced by the nature of the aryl thiol leaving group. nih.gov
The general process would involve:
Activation of a peptide's C-terminus with a coupling agent.
Reaction with 3-fluoro-6-methylthiophenol (derived from this compound) to form the peptide aryl thioester.
Ligation of this activated peptide with a second peptide containing an N-terminal cysteine.
The fluorinated and methylated phenyl ring can modulate the reactivity of the thioester, potentially offering advantages in specific ligation scenarios.
Utilization in Materials Science Research (e.g., Self-Assembled Monolayers, Polymer Precursors)
The thiol generated from this compound is a key component for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces. researchgate.netnih.gov SAMs are highly ordered molecular layers that can modify the surface properties of a material, such as its wettability, adhesion, and biocompatibility. researchgate.netresearchgate.net Fluorinated thiols are of particular interest for creating surfaces with low surface energy, leading to oleophobic and hydrophobic properties. researchgate.netuh.edu
The process of forming a SAM with 3-fluoro-6-methylthiophenol on a gold surface involves the spontaneous chemisorption of the thiol onto the gold, forming a strong gold-sulfur bond. The aromatic rings then pack together to form an ordered monolayer. The presence of the fluorine and methyl groups on the phenyl ring will influence the packing and interfacial properties of the resulting SAM. uh.edu
| Property | Description | Relevance of this compound Derivative |
| Surface Energy | The excess energy at the surface of a material compared to the bulk. | The fluorinated aromatic thiol can create low-energy surfaces, leading to hydrophobic and oleophobic properties. researchgate.net |
| Wettability | The ability of a liquid to maintain contact with a solid surface. | SAMs formed from the corresponding thiol can render surfaces non-wetting. uh.edu |
| Biocompatibility | The ability of a material to perform with an appropriate host response in a specific situation. | SAMs can be used to control protein adsorption and cell adhesion on surfaces. |
In addition to SAMs, thiols derived from this compound can be used as chain transfer agents in radical polymerization to control the molecular weight of polymers or as monomers in the synthesis of sulfur-containing polymers with specialized optical or electronic properties.
Design and Synthesis of Fluorinated Derivatives for Mechanistic Chemical Biology Probes
The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, make it a valuable label for mechanistic studies in chemical biology. mdpi.com Fluorinated molecules can be used as probes to study enzyme mechanisms, protein-ligand interactions, and metabolic pathways. The fluorine atom can serve as a sensitive NMR probe or can be replaced with a radioactive fluorine isotope (¹⁸F) for use in positron emission tomography (PET) imaging. nih.gov
This compound can serve as a precursor for the synthesis of more complex fluorinated probes. nih.gov For example, the thiol derived from this compound could be attached to a biologically active molecule to study its interactions within a cell. The fluorine atom provides a spectroscopic handle to monitor these interactions without significantly altering the shape or size of the parent molecule.
| Application Area | Role of Fluorinated Thiol Derivative | Example |
| Enzyme Inhibition | The fluorinated moiety can interact with active site residues, leading to potent and selective inhibition. | Design of inhibitors for enzymes with aromatic binding pockets. |
| ¹⁹F NMR Spectroscopy | The fluorine atom provides a sensitive and background-free signal for studying molecular interactions and conformational changes. | Monitoring the binding of a fluorinated ligand to a protein. |
| PET Imaging | Introduction of ¹⁸F allows for non-invasive imaging of biological processes in vivo. | Synthesis of ¹⁸F-labeled probes for tracking drug distribution. nih.govnih.gov |
Future Perspectives and Emerging Research Avenues for S 3 Fluoro 6 Methylphenylthioacetate
Development of Novel and Sustainable Catalytic Systems for Synthesis
The synthesis of thioesters has traditionally relied on classical acylation methods. However, the future synthesis of compounds like S-3-Fluoro-6-methylphenylthioacetate will likely pivot towards more efficient, selective, and sustainable catalytic systems. The development of such systems is a central goal of modern organic synthesis. nih.gov
Emerging strategies that could be adapted for the synthesis of this compound include:
Photocatalysis : Visible-light-driven methods offer a green alternative to traditional synthesis. For instance, photocatalytic reactions of carboxylic acids with disulfides have been shown to produce thioesters efficiently. organic-chemistry.org Another approach uses the dual role of thiobenzoic acids as both a reducing agent and a reactant, eliminating the need for an external photocatalyst. organic-chemistry.org A three-component thioesterification involving olefins, α-ketoacids, and elemental sulfur activated by a photocatalyst also presents a mild and rapid route. organic-chemistry.org
Advanced Metal Catalysis : Ruthenium pincer complexes have been successfully used for the dehydrogenative coupling of thiols and alcohols to form thioesters, a process that is highly selective and tolerant of the strongly coordinating thiols. elsevierpure.com Such catalysts could provide a direct and atom-economical route to aryl thioacetates.
Organocatalysis : Organophosphorus-catalyzed reactions that achieve the deoxygenation of sulfonyl chlorides and acids to form thioesters, driven by a P(III)/P(V)=O redox cycle, represent another promising avenue. organic-chemistry.org This method is operationally simple and shows broad functional group tolerance. organic-chemistry.org
These innovative catalytic methods could offer significant advantages over conventional approaches by providing higher yields, greater selectivity, and milder reaction conditions, thereby reducing waste and energy consumption.
Table 1: Comparison of Potential Novel Catalytic Systems
| Catalytic System | Principle | Potential Advantages for Synthesis | Key Reagents/Conditions |
|---|---|---|---|
| Photocatalysis | Utilizes visible light to generate reactive acyl or sulfur radicals. organic-chemistry.org | Mild conditions, high chemoselectivity, potential for novel three-component reactions. organic-chemistry.org | Carboxylic acids, disulfides/elemental sulfur, photocatalyst (or catalyst-free systems). organic-chemistry.org |
| Ruthenium Pincer Catalysis | Dehydrogenative coupling of thiols and alcohols or aldehydes. elsevierpure.com | High selectivity, atom economy (H₂ as the only byproduct), tolerance to thiols. elsevierpure.com | Ruthenium acridine-9H based pincer complex, thiols, alcohols. elsevierpure.com |
| Organophosphorus Catalysis | P(III)/P(V)=O redox cycling to drive thioester formation from sulfonyl chlorides and acids. organic-chemistry.org | Metal-free, operationally simple, broad functional group tolerance. organic-chemistry.org | Phosphine oxide precatalyst, sulfonyl chlorides, acids. organic-chemistry.org |
Integration with Automated and Flow Chemistry Platforms
The synthesis of organofluorine compounds often involves challenges such as handling hazardous fluorinating reagents and controlling highly exothermic or rapid reactions. beilstein-journals.orgnih.gov Flow chemistry, or microreactor synthesis, has emerged as a powerful technology to address these issues by providing precise control over reaction parameters. beilstein-journals.orgnih.gov
Integrating the synthesis of this compound into automated flow platforms offers several key advantages:
Enhanced Safety : Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with hazardous materials and potentially explosive intermediates. youtube.com This is particularly relevant for fluorination reactions.
Precise Reaction Control : The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of byproducts from thermal excursions. nih.gov This control can lead to dramatically enhanced product selectivity. nih.gov
Increased Efficiency and Scalability : Continuous flow processes can be run for extended periods to produce large quantities of material, a concept known as productivity (mass/time). youtube.comyoutube.com The synthesis can be optimized by simply adjusting flow rates, which controls residence time and can directly influence product conversion and molecular weight. youtube.com
Automation and On-Demand Production : Automated flow systems, such as the cassette-based Elixys radiosynthesizer used for producing [¹⁸F]-labeled tracers, can be adapted for the on-demand synthesis of complex molecules. nih.gov This is particularly useful for producing compounds with short half-lives or for rapid library generation. beilstein-journals.orgnih.gov Such automation has been successfully applied to the multi-step synthesis of other fluorinated compounds like [¹⁸F]FDOPA. nih.gov
Table 2: Advantages of Integrating Synthesis with Flow Chemistry Platforms
| Feature | Benefit | Relevance to this compound |
|---|---|---|
| Superior Heat Transfer | Precise temperature control, mitigation of exothermic events. nih.gov | Safely manage potentially energetic fluorination or thioesterification steps. |
| Rapid Mixing | Efficient mixing of multiphasic systems. nih.gov | Improves reaction rates and yields in reactions involving immiscible reagents. |
| Small Reaction Volumes | Enhanced safety when handling hazardous or unstable reagents. youtube.com | Safer use of reactive fluorinating agents and thiols. |
| Automated Operation | On-demand synthesis, high reproducibility, and streamlined multi-step processes. nih.govnih.gov | Enables efficient production and telescoped reactions to build molecular complexity. youtube.com |
| Scalability | Production output is determined by run time, not reactor size. youtube.comyoutube.com | Seamless transition from laboratory-scale optimization to larger-scale production. |
Exploration of Unprecedented Reaction Pathways and Transformations
Future research should not be limited to optimizing existing synthetic routes but should also aim to discover entirely new ways to construct and functionalize this compound. This involves thinking beyond the standard formation of the thioester bond.
One highly innovative strategy is the direct synthesis from feedstock chemicals. A recently developed method utilizes photocatalyzed hydrogen atom transfer for a three-component coupling of aldehydes, alkenes/alkynes, and elemental sulfur. nih.gov This approach, which relies on the formation of a carbonyl thiyl radical, is atom- and step-economical and represents an orthogonal strategy to conventional nucleophilic substitution. nih.gov Adapting this pathway could allow for the synthesis of this compound from simpler, more readily available precursors.
Furthermore, the inherent reactivity of the molecule itself could be harnessed for novel transformations. The thioester functional group is a versatile handle in synthetic chemistry. elsevierpure.comnih.gov Research could explore reactions where the thioester moiety of this compound acts as an acyl donor in subsequent transformations, such as in native chemical ligation-type processes or in the synthesis of heterocycles. nih.gov Additionally, the fluorinated aromatic ring offers sites for further functionalization, allowing the molecule to serve as a scaffold for creating libraries of more complex derivatives.
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental work. For a molecule like this compound, advanced computational modeling can be particularly illuminating.
The presence of a fluorine atom significantly alters the electronic properties of an aromatic ring. numberanalytics.com Fluorine is highly electronegative, withdrawing electron density and lowering the energy of the Highest Occupied Molecular Orbital (HOMO), which can decrease reactivity towards electrophiles. numberanalytics.com Computational methods, particularly Density Functional Theory (DFT), can precisely model these effects. elsevierpure.com
Key applications of computational modeling include:
Predicting Reactivity and Site Selectivity : By calculating the electronic structure and molecular orbitals, models can predict how the fluorine and methyl groups on the phenyl ring influence its stability and reactivity. digitellinc.comnih.gov This can help anticipate the regioselectivity of further substitution reactions.
Designing Catalysts : Computational models can be used to screen potential catalysts and predict their efficacy, saving significant experimental time and resources.
Mapping Reaction Pathways : DFT calculations can map the entire energy landscape of a reaction, identifying transition states and intermediates. elsevierpure.com This allows researchers to predict activation energies and determine the most kinetically and thermodynamically favorable reaction pathways. elsevierpure.comacs.org For example, computational analysis can reveal why a particular reaction, like ester formation, might be thermodynamically preferred but kinetically inhibited compared to thioester formation. elsevierpure.com
Table 3: Applications of Advanced Computational Modeling
| Modeling Technique | Application | Predicted Outcome for this compound |
|---|---|---|
| Molecular Orbital Theory | Analysis of HOMO/LUMO energies and electron distribution. numberanalytics.comdigitellinc.com | Prediction of reactivity towards electrophiles and nucleophiles; impact of fluorine on aromaticity. nih.govacs.org |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. elsevierpure.com | Identification of the most efficient synthetic pathways; prediction of activation barriers for novel transformations. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions or interactions with large systems. | Understanding potential biological interactions or behavior in complex material matrices. |
Synergistic Experimental-Computational Approaches in Mechanistic Studies
The most profound understanding of chemical systems often comes from a synergistic approach that combines experimental observation with computational analysis. Mechanistic investigations that leverage both techniques can resolve ambiguities that neither method could clarify alone.
A prime example is the detailed study of ruthenium-catalyzed thioester synthesis, where experimental findings were rationalized and expanded upon by DFT calculations. elsevierpure.com Experiments revealed that hydrogen pressure governs the reaction's direction (dehydrogenation vs. hydrogenation), while computations elucidated the competing pathways and explained the kinetic preference for thioester formation over the thermodynamically more stable ester. elsevierpure.com The computational work even identified a novel concerted transition state for the C-S bond formation. elsevierpure.com
For this compound, a similar integrated approach would be invaluable. For instance:
Kinetic studies of a new catalytic synthesis could be performed in the lab to determine reaction rates and orders.
Simultaneously, DFT calculations could model various potential mechanisms (e.g., concerted vs. stepwise, different catalyst resting states).
By comparing the experimental kinetic data with the computed energy barriers for each proposed pathway, the most likely mechanism can be identified with a high degree of confidence.
This powerful combination of experiment and theory allows for a deep, predictive understanding of reaction mechanisms, which is essential for the rational design of next-generation catalysts and the development of entirely new chemical transformations for this compound.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| [¹⁸F]FDOPA (2-deoxy-2-¹⁸F-fluoro-D-glucose) |
| [¹⁸F]FTHA (14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid) |
| Benzyl-14-(R,S)-tosyloxy-6-thiaheptadecanoate |
| Potassium thioacetate (B1230152) |
| Thiobenzoic acid |
| Dazomethane |
| Benzoic acid |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for S-3-Fluoro-6-methylphenylthioacetate to achieve high purity (>95%)?
- Methodology : Thioesterification of 3-fluoro-6-methylphenol with thioacetic acid under inert conditions (e.g., nitrogen atmosphere) is a common approach. Use catalytic agents like DMAP (4-dimethylaminopyridine) to accelerate the reaction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents (e.g., hexane) can achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS .
- Critical Note : Ensure intermediates (e.g., 3-fluoro-6-methylphenol) are anhydrous to avoid hydrolysis side reactions.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and heat sources to prevent decomposition .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for thioester bonds) or LC-MS to identify hydrolysis products (e.g., 3-fluoro-6-methylphenol and acetic acid). Compare half-life (t½) across pH levels to determine optimal storage conditions .
Advanced Research Questions
Q. How can contradictory NMR data for this compound’s structural isomers be resolved?
- Methodology :
- Spectral Analysis : Combine <sup>19</sup>F NMR (to resolve fluorine coupling patterns) with 2D COSY and HSQC experiments to differentiate ortho/meta/para isomers.
- Computational Validation : Perform density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .
Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?
- Methodology :
- Photolysis : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via GC-MS.
- Biodegradation : Use soil microcosm studies with LC-MS/MS to track metabolite formation (e.g., fluorinated aromatic acids).
- Ecotoxicity : Assess acute toxicity using Daphnia magna or algal growth inhibition tests, referencing OECD guidelines .
Q. What strategies mitigate data inconsistencies in quantifying trace this compound in complex matrices?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
- Analytical Calibration : Employ isotope-labeled internal standards (e.g., <sup>13</sup>C-thioacetate) to correct for matrix effects in LC-MS/MS.
- Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and limit of detection (LOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
